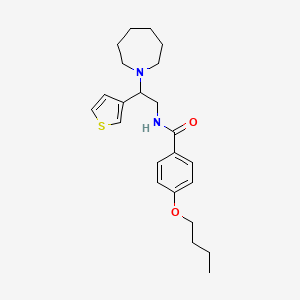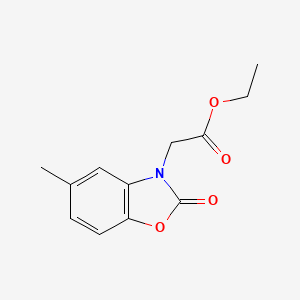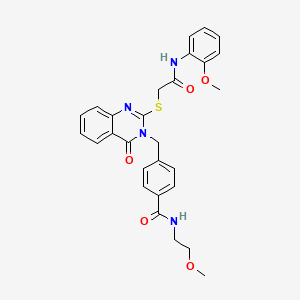
N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide, a thioether, and a quinazolinone. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone ring is a common feature in many pharmaceuticals and biologically active compounds. The presence of the thioether group might also influence the compound’s reactivity and biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could influence its solubility in water, while the quinazolinone ring could affect its stability .
Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions to explore their potential in medicinal chemistry. For instance, the synthesis and characterization of quinazoline derivatives have been researched for their potential as diuretic and antihypertensive agents, showcasing the structural versatility and pharmacological potential of these compounds (Rahman et al., 2014). Additionally, the facilitation of one-pot synthesis of substituted benzamides and aryl-quinazolinones emphasizes the chemical adaptability and utility of quinazoline frameworks in creating biologically active molecules (Mohebat et al., 2015).
Antimicrobial Activity
Quinazoline compounds have been evaluated for their antimicrobial properties, indicating their potential in addressing bacterial and fungal infections. Novel quinazolinone derivatives have shown promising results in antimicrobial activity studies, suggesting these compounds could contribute to developing new antimicrobial agents (Habib et al., 2013).
Anticonvulsant and Antimicrobial Activities
The exploration of quinazolinone derivatives extends into their anticonvulsant and antimicrobial activities. Synthesis of new thioxoquinazolinone derivatives and studying their anticonvulsant and antimicrobial activities contribute to the understanding of their therapeutic potential, potentially leading to the development of new treatments for convulsions and microbial infections (Rajasekaran et al., 2013).
Environment-Sensitive Fluorescent Ligands
The design and synthesis of environment-sensitive fluorescent ligands based on quinazoline structures, such as 1-arylpiperazine derivatives, highlight the compound's versatility. These ligands, with their high affinity for 5-HT1A receptors and notable fluorescence properties, demonstrate the chemical's utility in biological imaging and receptor localization, offering a tool for scientific research in neurobiology and pharmacology (Lacivita et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-36-16-15-29-26(34)20-13-11-19(12-14-20)17-32-27(35)21-7-3-4-8-22(21)31-28(32)38-18-25(33)30-23-9-5-6-10-24(23)37-2/h3-14H,15-18H2,1-2H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFCTSFPXJJUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

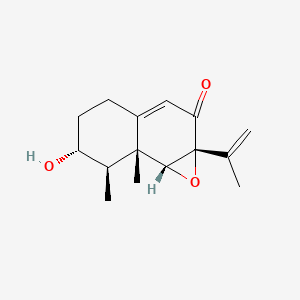
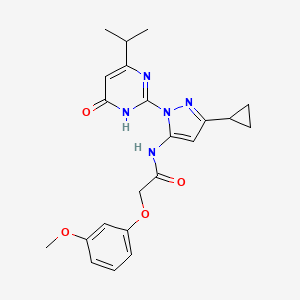
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)
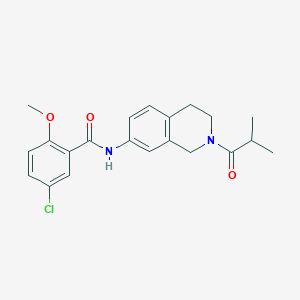
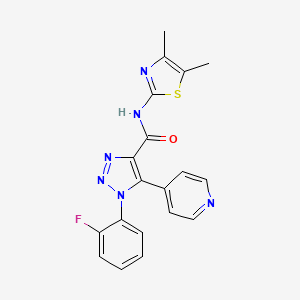
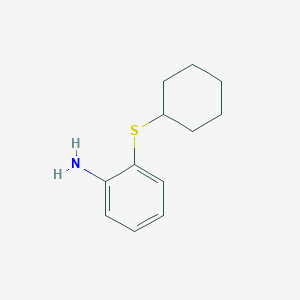
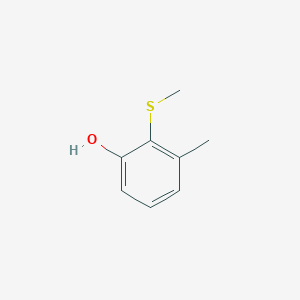
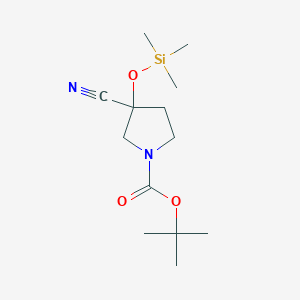
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)
